N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a furan ring, a sulfonamide group, and a dimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable nucleophile.
Sulfonamide Formation: The intermediate is then reacted with 4-methylphenylamine and a sulfonyl chloride to form the sulfonamide linkage.
Acetamide Formation: Finally, the sulfonamide intermediate is reacted with 3,4-dimethoxybenzene and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds with similar furan ring structures.
Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide.
Dimethoxybenzene derivatives: Compounds with similar aromatic structures, such as veratrole.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of a furan ring, sulfonamide group, and dimethoxybenzene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-16-6-8-17(9-7-16)24(15-22(25)23-14-18-5-4-12-30-18)31(26,27)19-10-11-20(28-2)21(13-19)29-3/h4-13H,14-15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCKSGPYVBCICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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